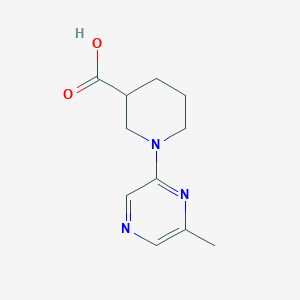

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

説明

BenchChem offers high-quality 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-5-12-6-10(13-8)14-4-2-3-9(7-14)11(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWSTFTZNIMXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640306 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-02-7 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Mechanistic Elucidation of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: A Technical Guide for Preclinical Research

Abstract

This technical guide outlines a strategic in vitro approach to characterize the mechanism of action of the novel compound, 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid. In the absence of existing literature for this specific molecule, this document leverages a structure-activity relationship-based methodology to propose and investigate plausible biological targets. By dissecting the compound into its core pharmacophores—a piperidine-3-carboxylic acid moiety and a methylpyrazine group—we deduce three primary hypothetical mechanisms: modulation of GABAergic neurotransmission, enzyme inhibition, and antimicrobial activity. This guide provides detailed, step-by-step protocols for a tiered in vitro screening cascade, designed to systematically test these hypotheses. The overarching goal is to furnish researchers, scientists, and drug development professionals with a robust experimental framework to efficiently elucidate the pharmacological profile of this and structurally related compounds.

Introduction: Deconstructing a Novel Chemical Entity

The compound 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid presents a unique amalgamation of two biologically significant heterocyclic scaffolds. The piperidine ring is a prevalent feature in a multitude of approved pharmaceuticals and natural alkaloids, recognized for its diverse pharmacological applications[1][2]. Specifically, the piperidine-3-carboxylic acid substructure is a known pharmacophore in compounds targeting the central nervous system, notably as inhibitors of γ-aminobutyric acid (GABA) uptake[3]. The pyrazine ring, an electron-deficient aromatic system, is also a "privileged structure" in medicinal chemistry, contributing to a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[4][5][6].

Given the nascent stage of research on 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid, a logical and efficient path to understanding its mechanism of action is to investigate the activities historically associated with its constituent parts. This guide, therefore, proposes a multi-pronged in vitro strategy to explore three potential and distinct mechanisms of action.

Hypothetical Mechanism 1: Inhibition of GABA Uptake

Scientific Rationale: The structural similarity of the piperidine-3-carboxylic acid moiety to nipecotic acid, a classical GABA uptake inhibitor, provides a strong basis for hypothesizing that 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid may function as a GABA transporter (GAT) inhibitor. Inhibition of GATs increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, a mechanism with therapeutic potential for conditions like epilepsy and anxiety[7][8][9].

Key Experiment: [³H]-GABA Uptake Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express specific GABA transporters.

Experimental Workflow Diagram:

Caption: Workflow for the [³H]-GABA uptake inhibition assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human GABA transporter subtype of interest (e.g., hGAT-1 or hBGT-1) in appropriate culture medium.

-

Seed the cells into 96-well microplates at a density that yields a confluent monolayer on the day of the assay.

-

-

Compound Preparation:

-

Prepare a stock solution of 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for IC₅₀ determination.

-

-

GABA Uptake Assay:

-

Wash the cell monolayer with pre-warmed assay buffer.

-

Add the diluted test compound or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a solution containing a mixture of non-radiolabeled GABA and [³H]-GABA.

-

Allow the uptake to proceed for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

-

Detection and Data Analysis:

-

Lyse the cells in each well.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-GABA taken up by the cells using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Data Interpretation:

| Compound | Target | IC₅₀ (µM) |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | hGAT-1 | Experimental Value |

| Tiagabine (Positive Control) | hGAT-1 | Known Value |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | hBGT-1 | Experimental Value |

| Known BGT-1 Inhibitor (Positive Control) | hBGT-1 | Known Value |

A low micromolar or nanomolar IC₅₀ value would provide strong evidence for the compound's activity as a GABA uptake inhibitor.

Hypothetical Mechanism 2: Enzyme Inhibition (e.g., DPP-IV)

Scientific Rationale: Pyrazine-containing compounds have been identified as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV), a key regulator of incretin hormones and a therapeutic target for type 2 diabetes[10][11][12][13]. The electronic properties of the pyrazine ring can facilitate interactions with active sites of enzymes[6].

Key Experiment: Fluorogenic DPP-IV Inhibition Assay

This is a high-throughput screening-compatible assay that measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate.

Experimental Workflow Diagram:

Caption: Workflow for the fluorogenic DPP-IV inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl) at the optimal pH for DPP-IV activity.

-

Dilute recombinant human DPP-IV enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate H-Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO and then dilute it in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound at various concentrations or a vehicle control.

-

Add the diluted DPP-IV enzyme solution to each well and pre-incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Detection and Data Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

-

Data Interpretation:

| Compound | Target | IC₅₀ (nM) |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | Human DPP-IV | Experimental Value |

| Sitagliptin (Positive Control) | Human DPP-IV | Known Value |

A potent IC₅₀ value would suggest that 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid is an inhibitor of DPP-IV.

Hypothetical Mechanism 3: Antimicrobial Activity

Scientific Rationale: Pyrazine derivatives are known for their antimicrobial properties, with some acting as antitubercular agents[14][15][16]. The nitrogen atoms in the pyrazine ring can chelate metal ions essential for microbial enzymes or interact with other biological targets within pathogens.

Key Experiment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Preparation:

-

In a 96-well microplate, prepare two-fold serial dilutions of 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the test compound and the positive control well with the prepared microbial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added, or the absorbance can be read using a microplate reader to aid in determining the MIC.

-

Data Interpretation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | Experimental Value | Experimental Value |

| Ampicillin (Positive Control) | Known Value | Known Value |

Low MIC values against tested bacterial strains would indicate that the compound has antimicrobial activity.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the initial in vitro characterization of 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid. The proposed tiered approach, starting with assays for GABA uptake inhibition, enzyme inhibition, and antimicrobial activity, allows for an efficient allocation of resources to identify the most promising therapeutic area for this novel compound. Positive results in any of these primary screens should be followed by more in-depth secondary assays, such as selectivity profiling against other transporters or enzymes, determination of the mode of inhibition, and cytotoxicity assessments in relevant cell lines. The collective data from this strategic investigation will be instrumental in building a comprehensive pharmacological profile and guiding future preclinical and clinical development.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ajphs.com [ajphs.com]

- 7. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays | PLOS One [journals.plos.org]

- 11. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. rjpbcs.com [rjpbcs.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

Toxicity profile of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid in early drug discovery

An In-Depth Technical Guide

Toxicity Profile of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid in Early Drug Discovery: A Strategic Framework for De-risking Novel Chemical Entities

Disclaimer: This document provides a strategic framework and detailed methodologies for assessing the toxicity profile of the novel chemical entity (NCE), 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid. As of the date of this publication, specific toxicological data for this compound is not publicly available. The protocols and strategies outlined herein are based on established best practices and regulatory guidance for the preclinical safety evaluation of new drug candidates.[1]

Executive Summary

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with toxicity being a primary cause of attrition.[2][3] This guide delineates a comprehensive, multi-tiered strategy for the early-stage toxicological evaluation of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid. By integrating in silico predictions with a robust battery of in vitro assays, this framework is designed to identify potential liabilities early, enabling data-driven decisions and resource optimization. We will explore the core pillars of preclinical safety assessment—cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity—providing not just protocols, but the scientific rationale behind their selection and execution. This self-validating system of assays aims to build a foundational safety profile, ensuring that only the most promising and safest candidates proceed toward further development.

Introduction: The Imperative of Early Safety Assessment

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid is a novel compound featuring a methylpyrazine ring linked to a piperidine carboxylic acid moiety. Such heterocyclic structures are common in medicinal chemistry, but their unique arrangement necessitates a bespoke safety evaluation. The failure to detect adverse effects early in development can lead to catastrophic financial losses and, more importantly, potential harm in later clinical phases.[4] Therefore, a front-loaded approach, where toxicity studies are integrated throughout the discovery process, is paramount.[4]

This guide proposes a logical, tiered workflow for characterizing the toxicity profile of this NCE, beginning with computational predictions and progressing through a series of targeted in vitro assays. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the reliance on animal testing in the initial screening phases.[5]

Caption: High-level workflow for early toxicity assessment.

Tier 1: In Silico (Computational) Toxicity Prediction

Before committing to resource-intensive wet-lab experiments, the chemical structure of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid can be analyzed using computational tools. These platforms leverage vast databases of existing toxicological data to predict potential liabilities based on structural motifs and physicochemical properties.[6]

2.1. Rationale for Use

In silico models provide a rapid and cost-effective first pass at hazard identification.[6] They can flag potential issues such as mutagenicity (structural alerts for DNA reactivity), hERG channel binding, and metabolic activation, guiding the design of subsequent in vitro studies.

2.2. Recommended Platforms

A combination of rule-based and statistical-based models should be employed for a more robust assessment:

| Tool/Platform | Prediction Type | Key Endpoints Assessed |

| ProTox-3.0 | Machine Learning, Fragment Propensities | Acute toxicity (LD50), hepatotoxicity, carcinogenicity.[7] |

| Derek Nexus | Knowledge-based (Structure-Activity Alerts) | Mutagenicity, skin sensitization, carcinogenicity. |

| TOPKAT | QSAR-based | Mutagenicity, developmental toxicity, rodent carcinogenicity.[8] |

| Schrödinger | Physics-based AI/ML | ADMET liabilities, kinase panel screening.[9] |

2.3. Interpretation of In Silico Data

The output from these tools is predictive, not definitive. A structural alert for mutagenicity, for instance, does not confirm the compound is a mutagen; it strongly indicates that a bacterial reverse mutation assay (Ames test) is a critical next step. These predictions help prioritize resources and focus on the most relevant biological assays.

Tier 2: Core In Vitro Toxicity Assay Battery

In vitro assays are the cornerstone of early safety screening, providing quantitative data on a compound's biological effects in a controlled environment.[10] The following battery of tests is recommended to build a foundational toxicity profile for 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid.

General Cytotoxicity Assessment

3.1.1. Rationale

Cytotoxicity assays measure a compound's fundamental ability to cause cell death.[11] They are a crucial first screen to determine the concentration range for subsequent, more specific assays and to identify compounds that are broadly cytotoxic versus those with specific mechanisms of toxicity. We will employ two assays with different mechanistic underpinnings for a more complete picture.

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12] It is a direct measure of cell lysis and necrosis.

Caption: Mechanism of the LDH cytotoxicity assay.

Experimental Protocol: LDH Release Assay

-

Cell Plating: Seed a relevant cell line (e.g., HEK293 for general cytotoxicity or a target-relevant line) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (e.g., from 0.1 µM to 100 µM). Add the compound to the cells. Include wells for vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release, treated with a lysis buffer).

-

Incubation: Incubate the plate for a relevant time period (e.g., 24 hours).

-

Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.[13]

-

Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)

3.1.3. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Assay

-

Cell Plating & Treatment: Follow steps 1 and 2 from the LDH protocol.

-

Incubation: Incubate for the desired exposure time (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently and measure the absorbance at 570 nm.

-

Calculation: Calculate percent viability relative to the vehicle control.

Genotoxicity Assessment

3.2.1. Rationale

Genotoxicity testing identifies compounds that can damage genetic material (DNA), potentially leading to mutations or cancer.[15] Regulatory agencies typically require a standard battery of two in vitro tests covering different endpoints.[16]

3.2.2. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect point mutations.[15] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) and exposes them to the test compound. Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[17]

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18]

-

Exposure: Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

3.2.3. In Vitro Micronucleus Assay

This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[19] Cells are treated with the compound, and after cell division, small membrane-bound DNA fragments (micronuclei) that are not incorporated into the daughter nuclei are scored.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Use a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to at least three concentrations of the test compound, with and without S9 metabolic activation. Include negative and positive controls.

-

Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

-

Harvesting & Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or Acridine Orange).

-

Scoring: Using a fluorescence microscope or an automated imaging system, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Organ-Specific Toxicity: Cardiotoxicity and Hepatotoxicity

Drug-induced cardiotoxicity and hepatotoxicity are leading reasons for drug withdrawal from the market.[5]

3.3.1. Cardiotoxicity: hERG Channel Inhibition Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[20] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[21][22] Therefore, screening for hERG inhibition is a mandatory part of safety pharmacology.[23]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK-293).

-

Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[21]

-

Compound Application: Apply a range of concentrations of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid to the cells.

-

Electrophysiological Recording: Measure the hERG tail current in response to a specific voltage-clamp protocol before and after compound application.

-

Data Analysis: Calculate the percentage of hERG current inhibition for each concentration.

-

IC50 Determination: Fit the concentration-response data to a logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

3.3.2. Hepatotoxicity Assessment

Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to toxicity from drugs and their metabolites.[3] In vitro assays using liver-derived cells can provide early warnings of potential drug-induced liver injury (DILI).[4]

Experimental Protocol: Hepatotoxicity in HepG2 Cells

-

Cell Culture: Use the human hepatoma cell line HepG2, a widely accepted model for in vitro cytotoxicity studies.[24][25] While they have limitations in metabolic capacity compared to primary hepatocytes, they are a robust and reproducible starting point.[26][27]

-

Treatment: Expose HepG2 cells to a range of concentrations of the test compound for 24-48 hours.

-

Multiplexed Endpoint Analysis: Assess multiple indicators of liver cell health:

-

Cell Viability: Perform an ATP-based assay (e.g., CellTiter-Glo®) as a sensitive measure of metabolically active cells.

-

Cytotoxicity: Perform the LDH assay as described previously.

-

Mitochondrial Dysfunction: Use a dye like JC-1 to measure changes in mitochondrial membrane potential.

-

Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a probe like DCFH-DA.

-

-

Data Interpretation: A decrease in viability coupled with increases in LDH release, ROS production, or mitochondrial depolarization suggests a potential hepatotoxic liability.

Data Synthesis and Risk Assessment

The data from this in vitro battery must be synthesized to form a coherent risk assessment.

4.1. Summarizing Quantitative Data

| Assay Type | Endpoint | Result (Hypothetical) | Preliminary Assessment |

| LDH Release (HEK293) | IC50 | > 100 µM | Low general cytotoxicity. |

| MTT (HEK293) | IC50 | > 100 µM | Low impact on metabolic activity. |

| Ames Test | Fold-Increase | < 2x over background | Not mutagenic in this bacterial system. |

| Micronucleus (CHO) | Fold-Increase | < 2x over background | No evidence of chromosomal damage. |

| hERG Inhibition | IC50 | 25 µM | Potential cardiotoxic risk; requires safety margin analysis. |

| Hepatotoxicity (HepG2) | IC50 | 75 µM | Moderate hepatotoxic potential at higher concentrations. |

4.2. Decision-Making Framework

The results from the in vitro assays inform the decision to either terminate the compound, modify its structure to mitigate liabilities, or advance it to limited in vivo studies.

Sources

- 1. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of drug toxicity and relevance to pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. news-medical.net [news-medical.net]

- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 6. instem.com [instem.com]

- 7. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. schrodinger.com [schrodinger.com]

- 10. infinixbio.com [infinixbio.com]

- 11. kosheeka.com [kosheeka.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 15. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. rockefeller.edu [rockefeller.edu]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. drughunter.com [drughunter.com]

- 22. protocols.io [protocols.io]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 25. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reprocell.com [reprocell.com]

- 27. Safety pharmacology - Wikipedia [en.wikipedia.org]

Crystal structure and molecular weight of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

Structural and Physicochemical Profiling of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: A Comprehensive Guide

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of chemical building blocks. 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight, predicted conformational landscape, and the self-validating crystallographic workflows required to determine its solid-state structure.

Physicochemical Profiling & Molecular Weight

Before initiating any structural biology or crystallization workflow, establishing the exact physicochemical parameters of the ligand is mandatory. The molecular weight and functional group distribution dictate the choice of crystallization solvents and the expected intermolecular interactions in the crystal lattice.

Below is the consolidated quantitative data for 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid[2][3][4]:

| Property | Value |

| IUPAC Name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid |

| CAS Number | 930111-02-7 |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| SMILES | CC1=CN=CC(=N1)N2CCCC(C2)C(=O)O |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 4 (Pyrazine N x2, Piperidine N, Carbonyl O) |

| Chiral Centers | 1 (C3 of the piperidine ring) |

Structural Biology: Conformational Causality

The crystal structure of a molecule is a macroscopic manifestation of its microscopic conformational preferences. For 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid, three distinct structural domains drive its solid-state packing:

-

The Enamine-like C-N Bond: The nitrogen atom of the piperidine ring is directly bonded to the electron-deficient pyrazine ring. The lone pair on the piperidine nitrogen delocalizes into the pyrazine π∗ orbital. This orbital overlap imparts partial double-bond character to the C-N bond, restricting free rotation and forcing the piperidine nitrogen into a more planar, sp2 -like geometry. This restricted rotation reduces the molecule's conformational entropy, which thermodynamically favors crystallization.

-

Piperidine Chair Conformation: Despite the flattened nitrogen, the remaining carbons of the piperidine ring adopt a classic chair conformation to minimize torsional strain. The C3-carboxylic acid group will preferentially occupy the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons.

-

Carboxylic Acid Dimerization: In the absence of competing strong hydrogen bond acceptors (like water), the carboxylic acid moiety will almost certainly form a centrosymmetric hydrogen-bonded dimer in the crystal lattice, characterized by the R22(8) graph-set motif.

Fig 1. Key structural domains and their physicochemical contributions to the crystal lattice.

Experimental Protocol: Self-Validating Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), the vapor diffusion method is recommended. This method is chosen because it allows for a slow, controlled decrease in solubility, which is critical for forming defect-free lattices.

Step-by-Step Methodology:

-

Solvent Selection (Causality): Dissolve 10 mg of the compound (MW: 221.26 g/mol ) in 0.5 mL of a polar "good" solvent (e.g., Methanol). Methanol is chosen because it disrupts the carboxylic acid dimers, ensuring the molecule is fully solvated as a monomer.

-

Antisolvent Layering: Place the sample vial inside a larger reservoir containing 3 mL of a non-polar "antisolvent" (e.g., Diethyl ether or Hexane).

-

Equilibration: Seal the outer reservoir. Over 3–7 days, the volatile antisolvent will slowly diffuse into the sample vial, gradually lowering the dielectric constant of the solution and triggering nucleation.

-

Validation Check: Harvest the resulting crystals and examine them under a polarized light microscope. Self-Validation: If the crystals extinguish light at 90° intervals when rotated, they are single, ordered, birefringent crystals suitable for XRD. If they remain dark or constantly bright, they are likely amorphous or twinned, and the crystallization must be repeated with a slower diffusion rate.

X-Ray Diffraction & Structure Refinement

Once a suitable crystal is isolated, it must be subjected to X-ray crystallography to determine the absolute stereochemistry at the C3 position and the exact bond lengths.

Step-by-Step Methodology:

-

Cryo-Cooling: Mount the crystal on a goniometer loop using paratone oil and immediately plunge it into a 100 K nitrogen stream. Causality: Cryo-cooling minimizes the thermal vibration (atomic displacement parameters) of the atoms, resulting in sharper diffraction spots and higher resolution data.

-

Data Collection: Irradiate the crystal using a microfocus X-ray source (e.g., Cu Kα , λ=1.5418 Å). Collect full-sphere data to ensure high redundancy.

-

Phase Solution: Use direct methods or dual-space algorithms to solve the phase problem and generate the initial electron density map.

-

Refinement: Refine the structure using SHELXL [5][6], a highly authoritative least-squares refinement program. Interface with SHELXL using the Olex2 GUI[7][8].

-

Validation: The refinement is considered complete and self-validated when the residual factor ( R1 ) drops below 0.05 (5%) and the weighted residual ( wR2 ) is below 0.15.

Fig 2. Self-validating crystallographic workflow from purification to final structure refinement.

References

- rheniumshop.co.il - 1-(6-Methylpyrazin-2-yl)

- fishersci.

- scbt.com - 1-(6-Methylpyrazin-2-yl)

- nih.

- iucr.

- researchgate.net - (PDF)

- wikipedia.

- cam.ac.

Sources

- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. Piperidines | Fisher Scientific [fishersci.be]

- 4. scbt.com [scbt.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Olex2 - Wikipedia [en.wikipedia.org]

- 8. Olex2 | Computing [computing.ch.cam.ac.uk]

Profiling the Metabolic Stability of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid in Human Liver Microsomes

Executive Summary

In the drug discovery pipeline, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7) is a highly versatile building block featuring a saturated nitrogen heterocycle coupled to an electron-deficient pyrazine ring. While structurally attractive for library synthesis, these specific moieties present distinct metabolic liabilities.

This technical guide details the theoretical framework, structural liability analysis, and a rigorously self-validating experimental protocol for assessing the Phase I metabolic stability of this compound in Human Liver Microsomes (HLM). By explaining the causality behind each methodological choice, this whitepaper serves as a definitive blueprint for conducting high-fidelity in vitro intrinsic clearance ( CLint ) assays.

Structural Liability Analysis & Predicted Metabolism

Before initiating any in vitro assay, a DMPK scientist must predict how cytochrome P450 (CYP450) enzymes will interact with the substrate's structural motifs. The target compound contains three distinct regions of interest:

-

The Piperidine Ring: Saturated six-membered nitrogen heterocycles are notorious for their susceptibility to oxidative metabolism. CYP3A4 and CYP2D6 frequently target the α -carbon adjacent to the basic nitrogen, leading to rapid ring-opening events or lactam formation[1].

-

The 6-Methylpyrazine Core: While the electron-deficient nature of the pyrazine ring protects it from direct epoxidation, the exocyclic methyl group is a classic "soft spot." Aliphatic hydroxylation of this methyl group to a hydroxymethyl metabolite is highly probable, driven by enzymes like CYP1A2 and CYP2E1[2].

-

The 3-Carboxylic Acid: In a standard Phase I HLM assay, carboxylic acids are generally inert. However, in an in vivo setting or an assay supplemented with UDP-glucuronic acid (UDPGA), this moiety will undergo rapid Phase II glucuronidation[3].

Predicted Phase I and II metabolic pathways for the target compound.

The Self-Validating HLM Assay Design: Causality & Rationale

A robust metabolic stability assay is not merely a sequence of steps; it is a self-validating system designed to eliminate false positives and experimental artifacts. We utilize Human Liver Microsomes (HLM) because they contain the full complement of membrane-bound Phase I enzymes (CYPs, FMOs) required to evaluate hepatic clearance[4].

Critical Experimental Parameters

-

Protein Concentration (0.5 mg/mL): We strictly cap the microsomal protein concentration at 0.5 mg/mL. Higher concentrations (e.g., >1.0 mg/mL) increase non-specific binding of the lipophilic drug to the microsomal lipid bilayer, which artificially lowers the unbound fraction ( fu,mic ) and leads to a gross underestimation of the intrinsic clearance[4].

-

NADPH Regenerating System: CYP450 enzymes require a continuous supply of NADPH. Rather than adding direct NADPH—which degrades rapidly at 37°C and would prematurely halt enzymatic activity—we employ an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6PDH) to ensure sustained cofactor availability over the entire 60-minute incubation[3].

-

Minus-NADPH Control: The inclusion of a parallel incubation lacking NADPH is non-negotiable. This isolates enzymatic metabolism from chemical degradation or thermal instability, ensuring that any observed parent depletion is strictly CYP-mediated[4].

Step-by-Step Experimental Protocol

The following methodology is optimized for high-throughput LC-MS/MS quantification[5].

Reagents & Preparation

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Test Compound Stock: 10 mM in 100% DMSO. Dilute to 100 μ M in 50% Acetonitrile/Water (Working Solution).

-

HLM Suspension: Thaw cryopreserved HLM on ice. Dilute in buffer to a working concentration of 0.625 mg/mL.

-

NADPH Regenerating System (NRS): Prepare a 5X solution containing 5 mM NADP+, 25 mM Glucose-6-Phosphate, and 5 U/mL Glucose-6-Phosphate Dehydrogenase in buffer.

Incubation Workflow

-

Pre-Incubation: In a 96-well plate, add 160 μ L of the HLM suspension and 2 μ L of the Test Compound Working Solution. Pre-incubate the plate at 37°C for 5 minutes. (Final compound concentration: 1 μ M; Final DMSO: <0.1% to prevent CYP inhibition).

-

Initiation: Initiate the reaction by adding 40 μ L of the pre-warmed 5X NRS to each well. (Final assay volume: 200 μ L; Final protein concentration: 0.5 mg/mL).

-

Kinetic Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), transfer 20 μ L of the reaction mixture into a quenching plate.

-

Quenching: The quenching plate must contain 100 μ L of ice-cold Acetonitrile spiked with an Internal Standard (e.g., Labetalol or a deuterated analog). The organic solvent instantly denatures the CYP enzymes, halting the reaction[5].

-

Centrifugation: Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Interpretation & Pharmacokinetic Projections

Following LC-MS/MS analysis, the peak area ratio (Parent/Internal Standard) is plotted against time. The natural log of the percentage remaining is plotted to determine the first-order elimination rate constant ( k ), which is the negative slope of the linear regression[3].

Key Calculations

-

In Vitro Half-Life ( t1/2 ): t1/2=0.693/k

-

Microsomal Intrinsic Clearance ( CLint,micr ):

Representative Quantitative Data

Based on the structural liabilities of the piperidine and methylpyrazine moieties, 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid is expected to exhibit moderate-to-high clearance in human in vitro models. Below is a summarized data table comparing the expected profile of the target compound against standard self-validating controls[4].

| Compound | Test System | Cofactor | t1/2 (min) | CLint,micr ( μ L/min/mg) | Clearance Classification |

| Target Compound | HLM | NADPH | ~ 22.0 | ~ 63.0 | Moderate / High |

| Target Compound | HLM | None (Control) | > 120 | < 11.5 | Stable (No chemical degradation) |

| Verapamil (Pos. Control) | HLM | NADPH | 8.5 | 163.0 | High (Validates assay activity) |

| Warfarin (Neg. Control) | HLM | NADPH | > 120 | < 11.5 | Low (Validates assay specificity) |

Conclusion

Evaluating the metabolic stability of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid requires a rigorous understanding of both its structural liabilities and the biochemical mechanics of the HLM assay. By executing a self-validating protocol with strict controls over protein concentration and cofactor regeneration, researchers can confidently calculate intrinsic clearance. If the compound demonstrates rapid clearance as predicted by its piperidine and methylpyrazine moieties, subsequent lead optimization should focus on blocking the α -carbon of the piperidine ring or substituting the pyrazine methyl group with a bioisostere (e.g., a trifluoromethyl group or halogen) to improve its pharmacokinetic survivability.

References

- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines National Center for Biotechnology Inform

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Springer N

- Metabolic stability and its role in the discovery of new chemical entities Acta Pharmaceutica

- Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, selectively restricting the passage of molecules from the systemic circulation into the brain parenchyma.[1][2] This guide provides a comprehensive framework for evaluating the BBB permeability of the novel compound, 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid. In the absence of pre-existing experimental data for this specific molecule, this document serves as a procedural and strategic whitepaper, outlining a multi-tiered approach from computational prediction to definitive in vivo assessment. We will detail the underlying principles, causality behind experimental choices, and step-by-step protocols for in silico, in vitro, and in vivo methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the CNS disposition of this and other novel chemical entities.

Introduction: The Blood-Brain Barrier Imperative

The BBB is a highly specialized and selective endothelial lining of the brain's microvasculature, characterized by complex tight junctions, a lack of fenestrations, and the expression of numerous efflux transporters.[3] Its primary function is to maintain cerebral homeostasis, protecting the brain from neurotoxic substances while regulating the transport of essential nutrients.[2] However, this protective mechanism is a major impediment for a vast majority of potential neurotherapeutics. An estimated 98% of small-molecule drugs are unable to cross the BBB in therapeutically relevant concentrations.[4]

Therefore, a thorough and early assessment of a compound's ability to permeate the BBB is a critical step in the CNS drug discovery pipeline.[1][5] This guide will systematically explore the methodologies to determine the BBB permeability of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid, a compound for which public permeability data is not available.[6] Our approach is designed to build a comprehensive profile of the molecule's potential for CNS penetration, starting with low-cost, high-throughput methods and progressing to more complex, physiologically relevant models.

In Silico Assessment: The Predictive Foundation

Before embarking on resource-intensive experimental studies, computational models provide a valuable initial assessment of a compound's likely BBB permeability based on its physicochemical properties.[7][8][9] These models are built on large datasets of compounds with known permeability and can offer a high-throughput screening method to prioritize candidates.[4][7]

Key Physicochemical Descriptors

| Physicochemical Property | Predicted Value/Range | Influence on BBB Permeability |

| Molecular Weight (MW) | ~221.25 g/mol | Generally, MW < 400-500 Da is favored for passive diffusion. |

| Lipophilicity (logP) | Predicted values vary | An optimal logP range of 1.5-2.5 is often associated with good BBB penetration. |

| Topological Polar Surface Area (TPSA) | Predicted values vary | TPSA < 60-90 Ų is generally considered favorable for crossing the BBB. |

| Hydrogen Bond Donors (HBD) | 2 | A lower number of HBDs (typically < 5) is preferred. |

| Hydrogen Bond Acceptors (HBA) | 5 | A lower number of HBAs (typically < 10) is preferred. |

| pKa | Predicted values vary | The ionization state at physiological pH (7.4) is critical; charged molecules generally have lower permeability. |

Note: The values presented are estimations based on the chemical structure and should be experimentally verified.

Predictive Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can provide a more sophisticated prediction of BBB permeability, often categorized as CNS+ (permeable) or CNS- (impermeable), or as a quantitative value like logBB (log of brain-to-blood concentration ratio) or logPS (log of permeability-surface area product).[4][7][9][10] These models integrate multiple descriptors to identify patterns associated with BBB penetration.[8][10]

In Vitro Models: Simulating the Barrier

In vitro models are indispensable for screening and mechanistic studies, offering a bridge between predictive models and in vivo experiments.[1][11][12] They provide a controlled environment to assess permeability and the potential involvement of transport proteins.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that evaluates a compound's ability to passively diffuse across an artificial lipid membrane.[13][14] This provides a rapid and cost-effective initial screen for passive permeability.[13][15]

Caption: Workflow for the PAMPA-BBB assay.

-

Preparation: Prepare a 10 mM stock solution of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid in DMSO. Dilute this stock to a final concentration of 10 µM in a suitable buffer (e.g., PBS at pH 7.4).[16]

-

Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution, typically a porcine brain lipid extract dissolved in an organic solvent like dodecane.[17]

-

Assay Setup: Add the prepared buffer to the wells of a 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate, creating the PAMPA "sandwich." Add the donor solution containing the test compound to the wells of the donor plate.[16]

-

Incubation: Incubate the plate assembly at room temperature for a defined period, typically 5 to 18 hours.[13][14]

-

Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.[14]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations.

Cell-Based Assays

Cell-based assays provide a more biologically relevant model by incorporating key features of the BBB, including tight junctions and efflux transporters.[11]

While the Caco-2 cell line is a model for the intestinal epithelium, its formation of tight junctions and expression of P-glycoprotein (P-gp) make it a useful surrogate for initial BBB permeability screening.[18][19][20][21] The Madin-Darby Canine Kidney (MDCK) cell line, particularly when transfected to overexpress human P-gp (MDR1-MDCK), is a widely used model to specifically assess P-gp-mediated efflux, a crucial mechanism for limiting brain penetration.[22][23][24][25]

Caption: Workflow for a bidirectional cell transport assay.

-

Cell Seeding: Seed MDCK-MDR1 cells onto microporous membrane inserts in a Transwell plate and culture until a confluent monolayer is formed (typically 3-7 days).[22]

-

Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer and tight junctions.[26] Only monolayers with TEER values above a predetermined threshold should be used.

-

Transport Study:

-

Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 90-120 minutes).[20][22]

-

Sampling and Analysis: At the end of the incubation, take samples from the receiver compartments and analyze the concentration of the compound by LC-MS/MS.

-

Data Interpretation: Calculate the Papp values for both directions. An efflux ratio (ER) of Papp(B→A) / Papp(A→B) ≥ 2 suggests that the compound is a substrate for an efflux transporter, likely P-gp in this model.[23] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor.[27]

To more closely mimic the in vivo neurovascular unit, advanced models co-culture brain microvascular endothelial cells (BMECs) with other cell types like astrocytes and pericytes.[26][28] These models exhibit tighter junctions, higher TEER values, and a more physiologically relevant expression of transporters.[3][28] Human induced pluripotent stem cell (iPSC)-derived BMECs are also gaining prominence for creating highly predictive human BBB models.[12]

Caption: Workflow for establishing and using a co-culture BBB model.

In Vivo Assessment: The Definitive Test

While in vitro models are excellent for screening, in vivo studies in animal models are the gold standard for definitively quantifying BBB permeability and determining the concentration of a drug in the brain.[5][29][30]

Brain Tissue Homogenate Method

This method involves systemic administration of the compound to an animal (typically a mouse or rat), followed by collection of blood and brain tissue at various time points.

-

Compound Administration: Administer 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid to the animal, usually via intravenous (IV) injection to bypass absorption variability.[31]

-

Sample Collection: At predetermined time points, collect blood samples and euthanize the animal. Perfuse the brain with saline to remove any remaining blood from the vasculature.[31]

-

Tissue Processing: Excise the brain, weigh it, and homogenize it in a suitable buffer.

-

Sample Preparation: Prepare both the plasma (from blood) and the brain homogenate for analysis. This typically involves protein precipitation or liquid-liquid extraction.[32][33][34]

-

Quantification: Analyze the concentration of the compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.[32][35][36]

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) after accounting for plasma and brain tissue protein binding.

In Vivo Microdialysis

Microdialysis is a sophisticated technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) in a freely moving animal.[37][38][39] This provides real-time pharmacokinetic data directly from the target compartment.[37][40]

Caption: Workflow for an in vivo microdialysis experiment.

-

Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., striatum, hippocampus) in an anesthetized animal.[38] A catheter for blood sampling is often implanted simultaneously.[40]

-

Recovery: The animal is allowed to recover from surgery.

-

Experiment: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution.[38] The test compound is administered systemically.

-

Sampling: At regular intervals, the outflow from the probe (the dialysate) is collected. Blood samples are also taken.[40]

-

Analysis: The concentration of the unbound compound in the dialysate and plasma is measured by LC-MS/MS.

-

Data Analysis: The area under the curve (AUC) for both brain ECF and plasma can be calculated to determine the extent of BBB penetration.

Conclusion and Strategic Outlook

The assessment of blood-brain barrier permeability is a critical and multifaceted process in CNS drug development. For a novel compound like 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid, a tiered approach is recommended. Starting with in silico predictions provides an initial, cost-effective evaluation of its potential. Promising candidates should then be advanced to in vitro models, such as PAMPA for passive diffusion and the MDCK-MDR1 assay to identify potential efflux liabilities. Finally, for compounds that demonstrate favorable in vitro characteristics, definitive in vivo studies using brain tissue analysis or microdialysis are essential to quantify brain exposure and inform dose-selection for further preclinical and clinical studies. This systematic progression from prediction to in vivo validation ensures that resources are focused on the most promising candidates, ultimately increasing the probability of success in developing effective CNS therapies.

References

- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (URL: )

- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. (URL: )

- In-vitro blood-brain barrier models for drug screening and perme

- Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: )

-

Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. MDPI. (URL: [Link])

-

The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. (URL: [Link])

- Caco2 assay protocol. (URL: )

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (URL: [Link])

-

Caco-2 Permeability Assay Protocol. Creative Bioarray. (URL: [Link])

-

5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs. IEEE Xplore. (URL: [Link])

-

Caco-2 Permeability Assay. Domainex. (URL: [Link])

-

In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers. (URL: [Link])

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. (URL: [Link])

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (URL: )

-

Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC. (URL: [Link])

-

Analytical and Biological Methods for Probing the Blood-Brain Barrier. PMC. (URL: [Link])

-

In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (URL: [Link])

-

Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. (URL: [Link])

-

ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

-

MDCK-MDR1 Permeability Assay. Evotec. (URL: [Link])

-

In Vitro Blood Brain Barrier Permeability Assessment. Visikol. (URL: [Link])

-

Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. (URL: [Link])

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. (URL: [Link])

-

In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain. PubMed. (URL: [Link])

-

Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. (URL: [Link])

-

In vivo measurement of blood-brain barrier permeability. PubMed. (URL: [Link])

-

In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs …. ResearchGate. (URL: [Link])

-

P-gp Substrate Assessment (MDR1-MDCKII). Eurofins Discovery. (URL: [Link])

-

Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. PMC. (URL: [Link])

-

An in vitro blood–brain barrier model: Cocultures between endothelial cells and organotypic brain slice cultures. PNAS. (URL: [Link])

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Semantic Scholar. (URL: [Link])

-

Co-culture model consisting of human brain microvascular endothelial and peripheral blood mononuclear cells. PMC. (URL: [Link])

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). ResearchGate. (URL: [Link])

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. (URL: [Link])

-

pampa-permeability-assay.pdf. Technology Networks. (URL: [Link])

-

Method For Preparation Of Human Cell-Based, Contact Model Of Blood-Brain Barrier l Protocol Preview. YouTube. (URL: [Link])

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. (URL: [Link])

-

Establishing Co-Culture Blood–Brain Barrier Models for Different Neurodegeneration Conditions to Understand Its Effect on BBB Integrity. PMC. (URL: [Link])

-

A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. PubMed. (URL: [Link])

-

Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers. (URL: [Link])

-

Cell-Culture Models of the Blood–Brain Barrier. Stroke. (URL: [Link])

-

Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. (URL: [Link])

-

Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (URL: [Link])

-

1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid. PubChem. (URL: [Link])

-

1-(pyrazin-2-yl)piperidine-3-carboxylic acid. AMERICAN ELEMENTS. (URL: [Link])

-

1-(6-METHYLPYRAZIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. (URL: [Link])

Sources

- 1. medical.researchfloor.org [medical.researchfloor.org]

- 2. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

- 3. Establishing Co-Culture Blood–Brain Barrier Models for Different Neurodegeneration Conditions to Understand Its Effect on BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. PubChemLite - 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid (C11H15N3O2) [pubchemlite.lcsb.uni.lu]

- 7. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier | MDPI [mdpi.com]

- 9. 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 10. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. PAMPA | Evotec [evotec.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 17. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Caco-2 Permeability Assay | Domainex [domainex.co.uk]

- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 22. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 24. enamine.net [enamine.net]

- 25. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 28. ahajournals.org [ahajournals.org]

- 29. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. In vivo measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 33. semanticscholar.org [semanticscholar.org]

- 34. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. lcms.cz [lcms.cz]

- 37. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 38. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 39. pubs.acs.org [pubs.acs.org]

- 40. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Dissolution of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid for In Vitro Assays

Introduction and Chemical Rationale

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid is a synthetic heterocyclic small molecule frequently utilized in biochemical screening and in vitro pharmacology. Successfully transitioning this compound from a lyophilized powder to a biologically compatible aqueous solution requires a deep understanding of its solvation dynamics.

Structurally, the molecule features a piperidine ring bound directly to a 6-methylpyrazine moiety at the 2-position, alongside a carboxylic acid functional group. The lone pair of electrons on the piperidine nitrogen is delocalized into the electron-deficient pyrazine ring, significantly reducing its basicity compared to an isolated secondary amine. Consequently, at a physiological pH of 7.4, the carboxylic acid (pKa ~4.5) is deprotonated and anionic, while the nitrogen atoms remain largely unprotonated. This renders the molecule primarily anionic rather than strictly zwitterionic in cell culture media. To overcome the hydrophobic nature of the pyrazine-piperidine core and ensure uniform molecular dispersion without degrading the compound, anhydrous Dimethyl Sulfoxide (DMSO) is the universally mandated primary solvent[1].

Physicochemical Properties

To ensure accurate molarity calculations during stock preparation, the quantitative physicochemical data of the compound are summarized below[2]:

| Property | Value |

| Chemical Name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid |

| CAS Number | 930111-02-7 |

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 g/mol |

| Appearance | Solid powder |

| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |

| Aqueous Solubility | Poor (Requires solvent-assisted dispersion) |

Solvation Dynamics and Causality

The dissolution strategy relies on a two-phase system: a high-concentration organic master stock, followed by a high-dilution aqueous working solution.

Why DMSO? DMSO acts as a universal hydrogen-bond acceptor and disrupts the crystalline lattice of the powder without requiring extreme pH adjustments that could hydrolyze the carboxylic acid or denature downstream assay proteins. Small molecules are typically prepared at a concentration of 2 mM to 50 mM in 100% DMSO to maximize stability and prevent microbial contamination[1].

Cytotoxicity Constraints: While DMSO is an excellent solvent, it is a potent permeabilization agent. In in vitro cell culture assays, DMSO concentrations exceeding 1% (v/v) can induce significant cellular stress, alter metabolic pathways, and generate false-positive cytotoxicity readouts[3]. Therefore, the master stock must be highly concentrated to allow for a massive dilution factor, ensuring the final assay concentration of DMSO remains between 0.1% and 1.0%[3].

Experimental Workflow

Workflow for the preparation, storage, and aqueous dilution of small molecule DMSO stocks.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)

Self-Validating Principle: Water absorption from the atmosphere will alter the mass-to-molarity ratio and introduce hydrolysis risks. Temperature equilibration prevents condensation.

-

Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

-

Weighing: Using a microbalance, weigh the desired mass. For a standard 10 mM master stock, weigh exactly 2.21 mg of the compound[2].

-

Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9%) to the vial.

-

Agitation: Vortex the solution gently for 30 seconds. If particulate matter remains visible, place the vial in a water bath sonicator at RT for 5–10 minutes. The kinetic energy from cavitation will disrupt any remaining hydrophobic aggregates.

Phase 2: Aliquoting and Cryopreservation

Self-Validating Principle: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible compound precipitation (crashing out).

-

Aliquoting: Divide the clear 10 mM stock solution into 10 µL to 50 µL aliquots using sterile, low-protein-binding microcentrifuge tubes[1].

-

Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month)[1].

Phase 3: Aqueous Dilution for In Vitro Assays

Self-Validating Principle: Rapid introduction of a hydrophobic core into an aqueous environment causes immediate supersaturation and precipitation. Dropwise addition ensures micellar or uniform dispersion.

-

Thawing: Thaw a single aliquot at RT. Vortex briefly to ensure homogeneity.

-

Buffer Preparation: Pre-warm the target biorelevant medium (e.g., PBS, DMEM, or HEPES buffer) to 37°C[4].

-

Dilution: To achieve a 100 µM screening concentration, add 10 µL of the 10 mM DMSO stock to 990 µL of the pre-warmed assay buffer[3].

-

Mixing Technique: Add the DMSO stock dropwise to the center of the aqueous buffer while continuously vortexing the tube. Do not add the buffer to the DMSO.

-

Verification: The final solution should be optically clear, containing exactly 1% DMSO (v/v), which is well within the tolerance threshold for most mammalian cell lines[3].

Troubleshooting and Quality Control

| Observation | Scientific Cause | Corrective Action |

| Incomplete dissolution in DMSO | Strong crystal lattice or trace moisture in the solvent. | Apply gentle heating (up to 37°C) and bath sonication. Ensure DMSO is strictly anhydrous. |

| Precipitation upon aqueous dilution | Hydrophobic shock; local supersaturation of the pyrazine ring. | Ensure the aqueous buffer is pre-warmed to 37°C. Add DMSO stock dropwise under constant vortexing. |

| Assay readout shows high background toxicity | DMSO concentration exceeds cellular tolerance limits (>1% v/v). | Perform a secondary intermediate dilution in buffer to reduce final DMSO concentration to 0.1%[3]. |

| Loss of compound efficacy over time | Hydrolysis of the carboxylic acid or degradation from freeze-thaw cycles. | Discard the working solution. Thaw a fresh, single-use aliquot from -80°C storage[1]. |

References

- Fisher Scientific. Piperidines | Fisher Scientific: 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid.

- RSC Publishing. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing.

- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- MDPI. Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant Dissolution Media.

Sources

Application Note: 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid as a Privileged Scaffold in SAR Studies

Executive Summary

In modern medicinal chemistry, mitigating metabolic liabilities while maintaining target affinity is a primary objective during lead optimization. 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7)[1] has emerged as a highly versatile, privileged chemical building block for Structure-Activity Relationship (SAR) campaigns. By combining the conformational restriction of a nipecotic acid core with the electron-deficient properties of a pyrazine ring, this scaffold offers a strategic solution for scaffold hopping. This application note details the physicochemical rationale, synthetic workflows, and self-validating protocols for incorporating this building block into high-throughput drug discovery programs.

Physicochemical Profiling & Scientific Rationale

The Nipecotic Acid Core: Vector Projection

Piperidine-3-carboxylic acid (nipecotic acid) derivatives are historically foundational in neuropharmacology, most notably as potent γ-aminobutyric acid (GABA) uptake inhibitors[2][3]. Beyond GABA transporters, the 3-substituted piperidine ring acts as a conformationally restricted 3D vector, ideal for projecting amide-linked substituents into deep hydrophobic pockets of kinases (e.g., Anaplastic Lymphoma Kinase)[4] and adhesion molecules[5].

The Pyrazine Advantage: Scaffold Hopping for Metabolic Stability

A common liability in early-stage hits is rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, often occurring at electron-rich aromatic rings or basic amines. Scaffold hopping from a phenyl or simple alkyl group to a six-membered, electron-deficient heterocycle like pyrazine dramatically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule[6].

-

Causality in Design: The lower HOMO energy makes the pyrazine ring significantly less susceptible to electrophilic attack by CYP450 active-site heme oxygen[6].

-

Role of the Methyl Group: The addition of the 6-methyl group on the pyrazine ring serves a dual purpose: it sterically blocks a potential metabolic "soft spot" (preventing direct hydroxylation at that position) and finely tunes the lipophilicity (LogP) to maintain optimal membrane permeability[7].

Structural rationale for 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid in SAR.

Quantitative Data: Scaffold Comparison

To illustrate the impact of incorporating the 6-methylpyrazin-2-yl moiety, Table 1 summarizes the typical physicochemical shifts observed when replacing a standard N-phenyl group with the pyrazine derivative during a hit-to-lead campaign.

Table 1: Comparative Physicochemical & ADME Profiling

| Property / Assay | N-Phenyl Piperidine-3-carboxamide | N-(6-Methylpyrazin-2-yl) Piperidine-3-carboxamide | Rationale for Shift |

| Calculated LogP (cLogP) | 3.2 | 2.4 | Introduction of nitrogen heteroatoms increases polarity. |

| HOMO Energy (eV) | -8.20 | -9.45 | Pyrazine's electron-withdrawing nature lowers HOMO[6]. |

| HLM Half-life ( t1/2 ) | < 15 min | > 90 min | Resistance to CYP-mediated aromatic oxidation[6]. |